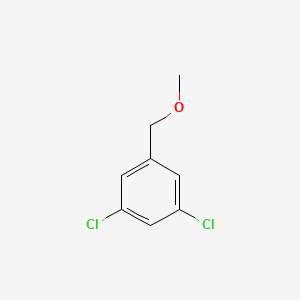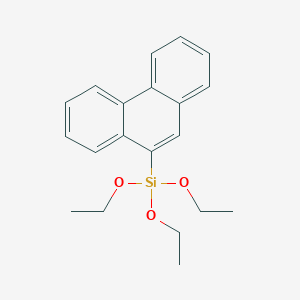
1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane (PMPD) is a synthetic compound that has recently been developed for use in scientific research applications. It is a silane derivative with a phenanthrenyl moiety, which is an aromatic ring system composed of nine carbon atoms. PMPD is a water-soluble compound that has been found to have a wide variety of biochemical and physiological effects, making it a useful tool for researchers. In
科学的研究の応用
1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane has been found to have a wide variety of scientific research applications. It has been used in studies of cell signaling pathways, as well as in studies of the effects of drugs on cells. This compound has also been used in studies of the effects of environmental toxins on cells. Additionally, this compound has been found to be an effective tool for studying the structure and function of proteins, as well as the structure and function of DNA.
作用機序
The mechanism of action of 1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane is not yet fully understood. However, it is believed that this compound binds to specific receptors on the surface of cells and modulates the activity of these receptors. This binding is thought to be mediated by the phenanthrenyl moiety, which is believed to interact with the receptor in some way. Additionally, this compound is believed to interact with other molecules inside the cell, such as proteins, which may also contribute to its effects.
Biochemical and Physiological Effects
This compound has been found to have a wide variety of biochemical and physiological effects. It has been found to modulate the activity of proteins involved in cell signaling pathways, as well as the activity of enzymes involved in metabolism. Additionally, this compound has been found to have anti-inflammatory and antioxidant effects, as well as to modulate the activity of genes involved in cell growth and differentiation.
実験室実験の利点と制限
1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane has several advantages for use in laboratory experiments. It is water-soluble, making it easy to work with. Additionally, it is relatively inexpensive and can be synthesized in a relatively short amount of time. However, there are also some limitations to the use of this compound in laboratory experiments. For example, it is not very stable, and its effects can vary depending on the concentration used. Additionally, it can be difficult to determine the exact mechanism of action.
将来の方向性
There are several potential future directions for research on 1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane. One potential direction is to further investigate its mechanism of action, as well as its effects on proteins and enzymes involved in cell signaling pathways. Additionally, further research could be done to investigate the effects of this compound on the structure and function of proteins, as well as the structure and function of DNA. Finally, further research could be done to investigate the potential therapeutic applications of this compound, such as its potential use as an anti-inflammatory or antioxidant agent.
合成法
1,1,4,4,4-Pentamethoxy-1-(9-phenanthrenyl)-1,4-disilabutane can be synthesized in several ways. The most common method is a two-step synthesis, which involves the reaction of 1,4-disiloxane with 9-phenanthrenylmagnesium bromide, followed by a reaction with pentamethoxymethane. This method has been found to be the most efficient and cost-effective way to synthesize this compound. Other methods of synthesis, such as the reaction of phenanthrene with 1,1,4,4,4-pentamethoxysilane, have also been developed, but these methods are more expensive and require more steps.
特性
IUPAC Name |
dimethoxy-phenanthren-9-yl-(2-trimethoxysilylethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5Si2/c1-22-27(23-2,14-15-28(24-3,25-4)26-5)21-16-17-10-6-7-11-18(17)19-12-8-9-13-20(19)21/h6-13,16H,14-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFOZTKGYACWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CC[Si](OC)(OC)OC)(C1=CC2=CC=CC=C2C3=CC=CC=C31)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(Trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B6322425.png)






![[4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322476.png)
![[4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322493.png)


